Beserol

Description

Properties

CAS No. |

76847-46-6 |

|---|---|

Molecular Formula |

C19H21ClN2O5S |

Molecular Weight |

424.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C11H12ClNO3S.C8H9NO2/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,6-7H2,1H3;2-5,11H,1H3,(H,9,10) |

InChI Key |

LDHSPVPCYBWWLX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl |

Synonyms |

acetaminophen, caffeine, carisoprodol, diclofenac drug combination Beserol |

Origin of Product |

United States |

Foundational & Exploratory

Carisoprodol's Mechanism of Action on GABA(A) Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has long been understood to exert its primary effects through its active metabolite, meprobamate. However, accumulating evidence robustly demonstrates that carisoprodol itself directly interacts with γ-aminobutyric acid type A (GABA(A)) receptors, the principal mediators of fast synaptic inhibition in the central nervous system. This technical guide synthesizes the current understanding of carisoprodol's mechanism of action at GABA(A) receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks. Carisoprodol acts as a positive allosteric modulator and a direct agonist of GABA(A) receptors, exhibiting a pharmacological profile with barbiturate-like characteristics.[1][2] These actions are not mediated through the benzodiazepine binding site.[1][2] The subunit composition of the GABA(A) receptor pentamer significantly influences carisoprodol's potency and efficacy, suggesting a potential for developing more selective therapeutic agents.[3][4] This guide provides a comprehensive resource for researchers investigating GABAergic modulation and for professionals involved in the development of novel therapeutics targeting the GABA(A) receptor.

Core Mechanism of Action

Carisoprodol exerts a dual action on GABA(A) receptors:

-

Positive Allosteric Modulation: In the presence of GABA, carisoprodol enhances the receptor's function, potentiating GABA-gated chloride currents.[1][2] This potentiation is concentration-dependent and results in an increased influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. The EC50 for this modulatory effect on human α1β2γ2 GABA(A) receptors has been estimated at 142 ± 13 µM.[1][2]

-

Direct Agonism: At higher concentrations, and in the absence of GABA, carisoprodol can directly activate the GABA(A) receptor, eliciting chloride currents.[1][2] This direct gating of the channel is a characteristic shared with barbiturates. The currents produced by carisoprodol are sensitive to the GABA(A) receptor antagonist picrotoxin, confirming its action at this receptor.[1][2] Notably, carisoprodol is more potent and efficacious as a direct agonist than its metabolite, meprobamate.[2]

At millimolar concentrations, carisoprodol can also produce inhibitory effects, a phenomenon observed with other GABA modulators like barbiturates.[1][2]

Quantitative Data on Carisoprodol's Interaction with GABA(A) Receptors

The following tables summarize the key quantitative parameters of carisoprodol's effects on various GABA(A) receptor subunit compositions.

Table 1: Allosteric Modulation of GABA-gated Currents by Carisoprodol

| Receptor Subunit Composition | EC50 (µM) | Maximum Potentiation (% of control) | Reference |

| α1β2γ2 | 142 ± 13 | Not specified | [1][2] |

| α1β1γ2 | 33.1 ± 4 | 225 ± 14.6 | [3] |

| α1β2γ2 | 88.2 ± 20 | 474.7 ± 53.5 | [3] |

| α1β2 | 87.4 ± 16.4 | Not specified | [3] |

Table 2: Direct Gating of GABA(A) Receptors by Carisoprodol

| Receptor Subunit Composition | Efficacy (% of max GABA current) | Reference |

| α1β2γ2 | ~43 | [3] |

| α1β1γ2 | ~70 | [3] |

| α1β2 | 45.9 ± 3 | [3] |

Subunit Specificity

The diverse subunit composition of GABA(A) receptors allows for fine-tuning of their pharmacological properties. Carisoprodol's effects are indeed subunit-dependent:

-

α Subunits: Carisoprodol demonstrates the highest efficacy in enhancing GABA's effects at receptors containing the α1 subunit.[3][4] Receptors with the α3 subunit show a significant reduction in direct gating efficacy and affinity for carisoprodol.[3][4]

-

β Subunits: The presence of the β1 subunit leads to the highest efficacy for direct activation by carisoprodol, while the β2 subunit confers the highest efficacy for allosteric modulation.[3][4]

-

γ and δ Subunits: The presence or absence of the γ2 subunit does not significantly impact carisoprodol's ability to directly gate or allosterically modulate the receptor.[3][4] In extrasynaptic receptors containing the δ subunit (α1β3δ and α4β3δ), carisoprodol acts as a direct gating agonist with greater efficacy than GABA itself.[3][4]

Experimental Protocols

The primary methodology for elucidating carisoprodol's mechanism of action at GABA(A) receptors is whole-cell patch-clamp electrophysiology on recombinant human GABA(A) receptors expressed in cell lines such as Human Embryonic Kidney 293 (HEK293) cells.

4.1. Cell Culture and Transfection

-

Cell Line Maintenance: HEK293 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

-

Transfection: For transient expression, cells are transfected with cDNAs encoding the desired GABA(A) receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent (e.g., Lipofectamine). A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells. Experiments are typically performed 24-48 hours post-transfection.

4.2. Electrophysiological Recording

-

Solutions:

-

External (extracellular) solution: Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Internal (pipette) solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, and 2 ATP, with the pH adjusted to 7.2.

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

A coverslip with transfected cells is placed in a recording chamber on a microscope stage and perfused with the external solution.

-

The recording pipette, filled with internal solution, is advanced towards a GFP-positive cell.

-

Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

A brief pulse of suction is then applied to rupture the cell membrane, achieving the whole-cell configuration.

-

-

Data Acquisition: The membrane potential is clamped at a holding potential of -60 mV. Currents are recorded using an appropriate amplifier and data acquisition software.

4.3. Drug Application

-

Drug Preparation: Carisoprodol and GABA are prepared as stock solutions and then diluted to their final concentrations in the external solution on the day of the experiment.

-

Application: A rapid solution exchange system is used to apply GABA and/or carisoprodol to the recorded cell.

-

Protocol for Allosteric Modulation:

-

Establish a stable baseline response by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 5 seconds) at regular intervals.

-

Once a stable baseline is achieved, co-apply the same concentration of GABA with varying concentrations of carisoprodol.

-

A washout period with the external solution is performed between drug applications to allow the receptor to return to its baseline state.

-

-

Protocol for Direct Gating:

-

Apply varying concentrations of carisoprodol in the absence of GABA.

-

Record any elicited inward currents.

-

4.4. Data Analysis

-

Measurement: The peak amplitude of the GABA-evoked or carisoprodol-evoked currents is measured.

-

Quantification of Potentiation: The percentage potentiation is calculated using the formula: [((IGABA+Carisoprodol / IGABA) - 1) * 100].

-

Concentration-Response Curves: Concentration-response data are fitted to the Hill equation to determine EC50 and Hill coefficients.

Visualizations

Signaling Pathway

Caption: Carisoprodol's modulatory action on the GABA(A) receptor signaling pathway.

Experimental Workflow

Caption: Workflow for investigating carisoprodol's effects using patch-clamp electrophysiology.

Carisoprodol and Meprobamate Relationship

Caption: Carisoprodol and its metabolite, meprobamate, both act on the GABA(A) receptor.

Conclusion

The evidence is clear that carisoprodol is not merely a prodrug for meprobamate but possesses its own distinct and significant pharmacological activity at GABA(A) receptors.[1][5] Its barbiturate-like profile of positive allosteric modulation and direct agonism provides a clear molecular basis for its therapeutic effects and its abuse potential.[1][2][6] The subunit-dependent nature of its actions opens avenues for future research into the development of more targeted GABAergic modulators with improved therapeutic indices. A thorough understanding of carisoprodol's interaction with the various GABA(A) receptor isoforms is critical for both elucidating the complexities of GABAergic neurotransmission and for the rational design of next-generation therapeutics for anxiety, sleep disorders, and muscle spasticity.

References

- 1. researchgate.net [researchgate.net]

- 2. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of subunit-dependent direct gating and allosteric modulatory effects of carisoprodol at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Abuse Potential of Soma: the GABA(A) Receptor as a Target - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Analgesic Pathways of Paracetamol

Audience: Researchers, scientists, and drug development professionals.

Abstract

For over a century, paracetamol (acetaminophen) has been a first-line analgesic and antipyretic agent worldwide. Despite its ubiquitous use, its precise mechanism of action has remained a subject of intense investigation and debate. Historically considered a weak cyclooxygenase (COX) inhibitor, a growing body of evidence now firmly establishes its primary site of action within the central nervous system (CNS), distinct from classical non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This technical guide provides a comprehensive overview of the central analgesic pathways of paracetamol, focusing on its metabolism to the active component AM404, the subsequent engagement of the endocannabinoid and transient receptor potential (TRP) vanilloid systems, and the crucial modulation of the descending serotonergic pain inhibitory pathways. We synthesize key experimental findings, present quantitative data in a structured format, detail critical experimental protocols, and provide visual diagrams of the core signaling cascades.

Central Metabolism: The Pro-Drug Hypothesis

A pivotal discovery in understanding paracetamol's mechanism was the revelation that it acts as a pro-drug.[1][4] In the liver, paracetamol is deacetylated to its primary metabolite, p-aminophenol.[4][5][6] This metabolite crosses the blood-brain barrier and, within the CNS, is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[1][4][7][8] This central conversion is essential for its analgesic effect, as demonstrated by experiments where pharmacological or genetic inhibition of FAAH suppresses paracetamol-induced analgesia.[1][9]

The first human evidence of this central conversion was confirmed in a study where 1g of paracetamol was administered to patients, and AM404 was subsequently detected in the cerebrospinal fluid (CSF) of 17 out of 26 individuals.[1]

The Role of AM404: Engaging Endocannabinoid and TRP Systems

AM404 is a multifaceted molecule that interacts with several key targets within the CNS to produce analgesia.[10] Its primary actions are centered on the transient receptor potential vanilloid 1 (TRPV1) channel and the endocannabinoid system.

TRPV1 Channel Activation

AM404 is a potent activator of TRPV1 channels.[2][4] While activation of peripheral TRPV1 channels is associated with nociception, supraspinal or central activation induces anti-nociception.[4] The analgesic effect of paracetamol is diminished in TRPV1 knockout mice and in animals pre-treated with the TRPV1 antagonist capsazepine, confirming the critical role of this channel.[4]

Endocannabinoid System Modulation

The analgesic action of paracetamol is abolished in CB1 receptor knockout mice and by the CB1 antagonist AM-251, indicating an indirect involvement of these receptors.[5] AM404 is a weak agonist of CB1 receptors and also acts as an inhibitor of the endocannabinoid transporter, which increases the synaptic concentration of the endogenous cannabinoid anandamide.[10][11]

A key signaling cascade has been identified in the periaqueductal grey (PAG), a critical brain region for pain modulation. Here, AM404 activates a TRPV1 channel-mGlu5 receptor-PLC-DAGL-CB1 receptor signaling cascade, which is crucial for its analgesic effects.[2][4][12]

The Descending Serotonergic Pathway

A major downstream consequence of AM404's action in the brain is the reinforcement of the descending bulbospinal serotonergic pathways.[5][12][13] This system, originating in brainstem nuclei like the PAG and rostroventral medulla (RVM), projects to the dorsal horn of the spinal cord.[5][14] The release of serotonin (5-HT) at the spinal level inhibits the transmission of pain signals from the periphery to higher brain centers.

The analgesic effect of paracetamol is abolished by lesioning these serotonergic pathways or by depleting spinal 5-HT levels, highlighting the pathway's necessity.[14][15]

Spinal 5-HT Receptor Involvement

Several 5-HT receptor subtypes have been implicated in mediating the spinal effects of paracetamol-induced 5-HT release. While initial studies pointed towards 5-HT3 receptors, more recent and specific evidence strongly implicates spinal 5-HT7 receptors .[16][17][18] The antinociceptive and antihyperalgesic effects of paracetamol are blocked by intrathecal administration of a selective 5-HT7 antagonist (SB 269970), but not by 5-HT3 or 5-HT2A antagonists.[15] There is also evidence for the involvement of 5-HT1B and 5-HT2A/2C receptors.[19]

Other Contributing Mechanisms

While the AM404 and serotonergic pathways are considered primary, other mechanisms may contribute to paracetamol's central effects.

-

TRPA1 Channels: Some studies suggest that electrophilic metabolites of paracetamol, such as N-acetyl-p-benzoquinone imine (NAPQI) and p-benzoquinone, can activate spinal TRPA1 channels, contributing to antinociception.[20][21] This effect is lost in TRPA1 knockout mice.[20]

-

Voltage-Gated Sodium Channels: Recent evidence indicates that AM404 can be produced in peripheral sensory neurons and directly inhibit nociceptive voltage-gated sodium channels (NaV1.7 and NaV1.8), blocking action potential generation.[22] While this is a peripheral mechanism, it represents a significant new area of investigation.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating paracetamol's central mechanisms.

Table 1: Effect of Antagonists on Paracetamol-Induced Analgesia in Rodents

| Antagonist | Target | Administration Route | Paracetamol Dose (mg/kg) | Pain Model | % Inhibition of Analgesia | Reference |

| AM-251 | CB1 Receptor | - | - | Thermal, Mechanical, Chemical | Abolished | [5] |

| Capsazepine | TRPV1 Channel | - | - | - | Diminished | [4] |

| SB 269970 | 5-HT7 Receptor | Intrathecal (10 µg) | 400 (oral) | Tail-flick, Hot plate | Blocked | [15] |

| Ondansetron | 5-HT3 Receptor | Intrathecal (10 µg) | 400 (oral) | Tail-flick, Hot plate | No effect | [15] |

| Ketanserin | 5-HT2A Receptor | Intrathecal (10 µg) | 400 (oral) | Tail-flick, Hot plate | No effect | [15] |

| Tropisetron | 5-HT3 Receptor | Intrathecal (0.5 µg) | 400 (oral) | Paw pressure | Total inhibition | [18] |

Table 2: Paracetamol Dosing and Nociceptive Thresholds in Mice

| Paracetamol Dose (mg/kg, oral) | Test | Baseline Latency (s) | Post-Paracetamol Latency (s) | Effect | Reference |

| 200 | Tail-flick | ~2.5 | ~4.0 | Dose-dependent | [15] |

| 400 | Tail-flick | ~2.5 | ~5.5 | antinociception | [15] |

| 600 | Tail-flick | ~2.5 | ~6.5 | [15] | |

| 400 | Hot plate | ~10 | ~18 | Antihyperalgesic | [15] |

Key Experimental Protocols

The elucidation of paracetamol's central pathways has relied on several key experimental methodologies.

Behavioral Nociception Assays

These assays are fundamental for assessing the analgesic efficacy of compounds in animal models.

-

Tail-Flick Test:

-

Principle: Measures the latency of a rodent to move its tail away from a noxious thermal stimulus, typically a focused beam of radiant heat.[23][24] This is a spinal reflex.

-

Methodology: The animal (mouse or rat) is gently placed in a restrainer with its tail exposed.[25] A radiant heat source is focused on a specific point on the tail, and a timer starts simultaneously.[24][26] The time taken for the animal to flick its tail out of the beam is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[25][27] Analgesic compounds increase this latency.

-

-

Hot Plate Test:

-

Principle: Measures the reaction time of an animal placed on a heated surface, reflecting a more complex, supraspinally-mediated pain response.

-

Methodology: The animal is placed on a metal plate maintained at a constant temperature (e.g., 55°C). The latency to exhibit pain responses, such as licking a paw or jumping, is recorded. A cut-off time is also employed.

-

-

Plantar Incision Test:

-

Principle: A model of post-operative pain used to assess antihyperalgesic effects.

-

Methodology: A small incision is made through the skin and fascia of the plantar surface of the animal's hind paw. After recovery, the paw becomes hypersensitive to thermal or mechanical stimuli. The ability of a drug to reverse this hypersensitivity is measured.[15]

-

Lesioning of Descending Serotonergic Pathways

-

Principle: To determine the necessity of the bulbospinal serotonergic system for a drug's effect.

-

Methodology: The neurotoxin 5,7-dihydroxytryptamine (5,7-DHT) is injected intrathecally (i.th.).[15] This selectively destroys serotonergic nerve terminals in the spinal cord. The depletion of 5-HT is then confirmed using methods like High-Performance Liquid Chromatography (HPLC).[15] The analgesic effect of the test compound (e.g., paracetamol) is then assessed in these lesioned animals and compared to controls. A loss of analgesia indicates the pathway is necessary for the drug's action.[14][15]

Conclusion and Future Directions

The central analgesic mechanism of paracetamol is complex and multifaceted, diverging significantly from that of NSAIDs. The conversion of paracetamol to AM404 in the CNS is the initiating step, leading to the activation of TRPV1 channels and modulation of the endocannabinoid system, particularly via CB1 receptors.[1][2][4] This supraspinal activity culminates in the reinforcement of the descending serotonergic inhibitory pathway, with spinal 5-HT7 receptors playing a key role in mediating the ultimate antinociceptive effect.[15]

For drug development professionals, this detailed understanding opens new avenues. Targeting the FAAH enzyme to enhance central AM404 formation could potentiate analgesia without increasing the risk of liver toxicity associated with high doses of paracetamol.[2] Furthermore, developing compounds that specifically target the central TRPV1-CB1-5-HT7 axis could lead to a new class of central analgesics with a favorable benefit-to-risk profile. Further research is needed to fully delineate the interplay between these pathways and to translate these preclinical findings into novel clinical therapies.

References

- 1. dovepress.com [dovepress.com]

- 2. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid Amide Hydrolase-Dependent Generation of Antinociceptive Drug Metabolites Acting on TRPV1 in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AM404 - Wikipedia [en.wikipedia.org]

- 11. Paracetamol - Wikipedia [en.wikipedia.org]

- 12. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. painphysicianjournal.com [painphysicianjournal.com]

- 18. Paracetamol exerts a spinal antinociceptive effect involving an indirect interaction with 5-hydroxytryptamine3 receptors: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-HT receptor subtypes involved in the spinal antinociceptive effect of acetaminophen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TRPA1 mediates spinal antinociception induced by acetaminophen and the cannabinoid Δ(9)-tetrahydrocannabiorcol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TRPA1 - Wikipedia [en.wikipedia.org]

- 22. pnas.org [pnas.org]

- 23. conductscience.com [conductscience.com]

- 24. Tail flick test - Wikipedia [en.wikipedia.org]

- 25. m.youtube.com [m.youtube.com]

- 26. maze.conductscience.com [maze.conductscience.com]

- 27. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Pharmacokinetics of Carisoprodol and its Metabolite Meprobamate

This technical guide provides a comprehensive overview of the pharmacokinetics of the centrally acting muscle relaxant carisoprodol and its active metabolite, meprobamate. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion of these compounds. This guide also delves into the significant impact of genetic polymorphisms on carisoprodol metabolism and outlines common experimental methodologies used in its pharmacokinetic studies.

Core Pharmacokinetic Parameters

The pharmacokinetic profiles of carisoprodol and meprobamate have been characterized in several studies. Carisoprodol is rapidly absorbed and metabolized, while its metabolite meprobamate has a longer half-life and contributes significantly to the overall pharmacological effect.[1][2]

Data Presentation: Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for carisoprodol and meprobamate following oral administration of carisoprodol.

Table 1: Pharmacokinetic Parameters of Carisoprodol Following Single Oral Dose Administration

| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (h·ng/mL) | t½ (h) | Reference |

| 350 mg | 2580 ± 1214 | 1.19 ± 0.69 | 8072 ± 6303 | 2.0 ± 0.8 | [1] |

| 250 mg | 1240 ± 490 | 1.5 | 5290 | 1.74 | [3] |

| 350 mg | 1780 ± 970 | 1.7 | 5750 | 1.96 | [3] |

Table 2: Pharmacokinetic Parameters of Meprobamate Following Single Oral Dose Administration of Carisoprodol

| Carisoprodol Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (h·ng/mL) | t½ (h) | Reference |

| 350 mg | 2181 ± 605 | 3.77 ± 1.47 | 34529 ± 7747 | 9.0 ± 1.9 | [1][2] |

| 250 mg | 1840 ± 310 | - | - | - | [3] |

| 350 mg | 2460 ± 470 | - | - | - | [3] |

Table 3: Pharmacokinetic Parameters of Carisoprodol and Meprobamate Following Multiple Oral Doses of Carisoprodol (350 mg/8h for 14 days)

| Analyte | Cmax (ng/mL) | AUC₀₋∞ (h·ng/mL) | t½ (h) | Reference |

| Carisoprodol | 2504 ± 730 | 7451 ± 3615 | 2.0 ± 0.7 | [2][4] |

| Meprobamate | 5758 ± 1255 | 79699 ± 17978 | 8.7 ± 1.4 | [2][4] |

Metabolism and the Role of CYP2C19

Carisoprodol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate.[5] This metabolic pathway is the main route of carisoprodol clearance and is subject to genetic polymorphism, which can significantly alter the pharmacokinetic profile of the drug.[6][7]

Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype. "Poor metabolizers," who have reduced or no CYP2C19 activity, exhibit a four-fold increase in exposure to carisoprodol and a 50% reduction in meprobamate exposure compared to "normal metabolizers."[5][6] This can lead to an increased risk of concentration-dependent side effects.[8] The prevalence of CYP2C19 poor metabolizers varies among different ethnic populations, being approximately 3-5% in Caucasians and Africans and 15-20% in Asians.[5][6]

Drug-drug interactions can also affect carisoprodol's metabolism. Co-administration with CYP2C19 inhibitors (e.g., omeprazole, fluvoxamine) can increase carisoprodol exposure, while CYP2C19 inducers (e.g., rifampin, St. John's Wort) can decrease its exposure.[6][9]

Mandatory Visualization: Carisoprodol Metabolic Pathway

Experimental Protocols

The quantification of carisoprodol and meprobamate in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][10] Genotyping of CYP2C19 is essential for pharmacokinetic studies to account for inter-individual variability in metabolism.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting carisoprodol and meprobamate from plasma or urine involves solid-phase extraction.

-

Sample Pre-treatment: Biological samples (e.g., 0.5 mL of plasma) are diluted with a buffer solution (e.g., pH 4.5 sodium acetate buffer).[11]

-

SPE Column Conditioning: A solid-phase extraction column (e.g., Polychrom Clin II) is conditioned with appropriate solvents.[11]

-

Sample Loading: The pre-treated sample is loaded onto the conditioned SPE column.

-

Washing: The column is washed with a series of solvents to remove interfering substances.[11]

-

Elution: Carisoprodol and meprobamate are eluted from the column using a suitable organic solvent.[11]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.[11]

Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides a general outline of an LC-MS/MS method for the simultaneous quantification of carisoprodol and meprobamate.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Cogent Bidentate C18™, 2.1 x 50mm, 4µm).[12]

-

Mobile Phase: A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[12]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[12]

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI) is commonly used.

-

Detection Mode: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and their deuterated internal standards.[13]

-

CYP2C19 Genotyping

Genotyping for common non-functional CYP2C19 alleles (e.g., *2, *3) is crucial for interpreting pharmacokinetic data. A common method is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

-

DNA Extraction: Genomic DNA is extracted from whole blood samples.

-

PCR Amplification: Specific regions of the CYP2C19 gene containing the single nucleotide polymorphisms (SNPs) of interest are amplified using PCR with specific primers.

-

Restriction Enzyme Digestion: The PCR products are digested with a restriction enzyme that recognizes and cuts the DNA at a specific site that is either created or abolished by the SNP.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

-

Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype of the individual (e.g., homozygous wild-type, heterozygous, or homozygous mutant).

Mandatory Visualization: Experimental Workflow

Logical Relationships in Pharmacokinetic Variability

The interplay between carisoprodol dosing, an individual's CYP2C19 genotype, and potential drug-drug interactions determines the plasma concentrations of carisoprodol and meprobamate, ultimately influencing the clinical response and risk of adverse effects.

Mandatory Visualization: Factors Influencing Carisoprodol Pharmacokinetics

References

- 1. Single and Multiple Dose PK–PD Characterization for Carisoprodol. Part I: Pharmacokinetics, Metabolites, and 2C19 Phenotype Influence. Double-Blind, Placebo-Controlled Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single and Multiple Dose PK–PD Characterization for Carisoprodol. Part I: Pharmacokinetics, Metabolites, and 2C19 Pheno… [ouci.dntb.gov.ua]

- 3. cdn.who.int [cdn.who.int]

- 4. Single and Multiple Dose PK-PD Characterization for Carisoprodol. Part I: Pharmacokinetics, Metabolites, and 2C19 Phenotype Influence. Double-Blind, Placebo-Controlled Clinical Trial in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Carisoprodol Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Formation of meprobamate from carisoprodol is catalysed by CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. These highlights do not include all the information needed to use CARISOPRODOL tablets USP safely and effectively. See full prescribing information for carisoprodol. CARISOPRODOL tablets, USP for oral use, C-IV Initial U.S. Approval: 1959 [dailymed.nlm.nih.gov]

- 10. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. nyc.gov [nyc.gov]

- 12. Carisoprodol & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]

- 13. researchgate.net [researchgate.net]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Paracetamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. For decades, its mechanism of action was thought to primarily involve the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). However, its weak anti-inflammatory profile and distinct side-effect profile suggested that other mechanisms must be at play. This technical guide provides a comprehensive overview of the current understanding of paracetamol's molecular targets beyond COX inhibition, focusing on the roles of its active metabolites in modulating various signaling pathways. The central hypothesis is that paracetamol is a prodrug, and its analgesic effects are largely mediated by its metabolites in the central nervous system and periphery.

Paracetamol Metabolism: The Key to Unlocking its Diverse Actions

The journey to understanding paracetamol's broader mechanism of action begins with its metabolism. While a significant portion of paracetamol is glucuronidated and sulfated in the liver for excretion, two minor metabolic pathways are crucial for its analgesic effects.

-

Deacetylation to p-aminophenol: A small fraction of paracetamol is deacetylated to p-aminophenol. In the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404) .[1][2]

-

Oxidation to NAPQI: Another minor fraction is oxidized by cytochrome P450 enzymes to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) . While notorious for its hepatotoxicity in overdose, NAPQI has been shown to have analgesic properties at therapeutic concentrations.

These two metabolites, AM404 and NAPQI, are the primary effectors of paracetamol's non-COX-related analgesic actions.

Core Molecular Targets and Signaling Pathways

The Endocannabinoid and Vanilloid Systems: The Role of AM404

The metabolite AM404 is a key player in paracetamol's central analgesic effects, primarily through its interaction with the endocannabinoid and vanilloid systems.

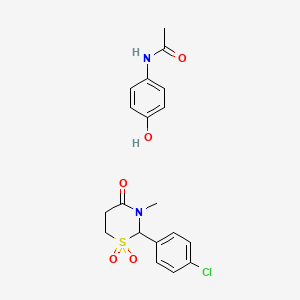

Caption: Metabolic conversion of paracetamol to AM404 and its subsequent action on central TRPV1 and CB1 receptors to produce analgesia.

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation: AM404 is a potent activator of TRPV1 channels, which are highly expressed in brain regions involved in pain processing.[2] Central activation of TRPV1 by AM404 is crucial for paracetamol-induced analgesia.[2] This is a distinct mechanism from the pro-nociceptive role of peripheral TRPV1 activation.

Cannabinoid Receptor Modulation: AM404 is a weak agonist of cannabinoid receptors CB1 and CB2 and also inhibits the reuptake of the endogenous cannabinoid anandamide.[1] This leads to an accumulation of anandamide in the synapse, enhancing cannabinoid signaling and contributing to analgesia. The analgesic effect of paracetamol is abolished in CB1 receptor knockout mice.[3]

The Serotonergic System: Descending Pain Inhibition

There is substantial evidence that paracetamol's analgesic effect is mediated through the activation of descending serotonergic pathways from the brainstem to the spinal cord, which inhibit nociceptive transmission.[4][5]

Caption: A typical experimental workflow to elucidate the role of specific serotonin receptors in paracetamol-induced analgesia.

Studies have shown that depletion of spinal serotonin or blockade of spinal 5-HT7 receptors abolishes the analgesic effect of systemic paracetamol.[4] While the involvement of 5-HT1A and 5-HT3 receptors has also been suggested, the role of 5-HT7 appears to be more consistently supported.[4]

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Activation by NAPQI

In the spinal cord, the reactive metabolite NAPQI has been shown to activate TRPA1 channels on the central terminals of sensory neurons.[6] This activation leads to a reduction in voltage-gated calcium and sodium currents, ultimately resulting in antinociception. The analgesic effect of both systemic and intrathecal paracetamol is lost in TRPA1 knockout mice.[6]

Modulation of Voltage-Gated Ion Channels

Potassium Channels (Kv7): The metabolite NAPQI is an activator of Kv7 (KCNQ) potassium channels, particularly Kv7.2 and Kv7.3, in dorsal root ganglion and spinal dorsal horn neurons.[7] Activation of these channels leads to membrane hyperpolarization and reduced neuronal excitability, contributing to the analgesic effect of paracetamol.[7][8] This mechanism may also underlie the hypotensive effects observed with intravenous paracetamol administration.

Sodium Channels (Nav): The metabolite AM404 has been found to directly inhibit nociceptive voltage-gated sodium channels, specifically Nav1.7 and Nav1.8, in peripheral sensory neurons.[9][10] This suggests a peripheral mechanism for paracetamol's analgesic action, independent of its central effects.

Quantitative Data on Paracetamol's Molecular Targets

| Metabolite | Target | Action | Quantitative Data | Species | Reference |

| AM404 | TRPV1 | Agonist | Activates at >1µM | Human, Rodent | [11] |

| CB1 Receptor | Weak Agonist / Reuptake Inhibitor | Ki values of 381 nM to 2.6 µM have been reported for related cannabinoids | Human | ||

| Nav1.7 / Nav1.8 | Inhibitor | - | Rat | [9][10] | |

| NAPQI | TRPA1 | Agonist | Potent activator | Human, Rodent | [6] |

| TRPV1 | Agonist / Sensitizer | Activates at micromolar concentrations | Human, Rodent | [12] | |

| Kv7.2 / Kv7.3 | Activator | - | Rat | [7] | |

| Kv7.4 / Kv7.5 | Activator | - | Rat | [8] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Activation

This protocol is designed to measure the activation of TRPV1 or TRPA1 channels by paracetamol metabolites in a heterologous expression system (e.g., HEK293 cells).

a. Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are transiently transfected with plasmids encoding the human or rodent TRPV1 or TRPA1 channel using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Experiments are typically performed 24-48 hours post-transfection.

b. Electrophysiological Recording:

-

Pipette Solution (Intracellular): (in mM) 140 KCl, 10 HEPES, 1 MgCl2, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

External Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

-

Whole-cell recordings are obtained using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -60 mV.

-

Currents are elicited by voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) or voltage steps.

c. Drug Application:

-

Paracetamol metabolites (AM404, NAPQI) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the desired final concentration.

-

The solutions are applied to the recorded cell using a gravity-fed perfusion system.

-

A known agonist for the channel (e.g., capsaicin for TRPV1, AITC for TRPA1) is used as a positive control.

d. Data Analysis:

-

Current amplitudes are measured at a specific voltage (e.g., +80 mV).

-

Dose-response curves can be generated by applying increasing concentrations of the metabolite and fitting the data to the Hill equation to determine the EC50.

In Vivo Microdialysis for Serotonin Measurement

This protocol allows for the in vivo measurement of extracellular serotonin levels in a specific brain region (e.g., the periaqueductal gray) of a freely moving animal in response to paracetamol administration.

a. Surgical Implantation of Microdialysis Probe:

-

An adult male rat (e.g., Sprague-Dawley) is anesthetized with isoflurane.

-

A guide cannula is stereotaxically implanted into the target brain region and secured with dental cement.

-

The animal is allowed to recover for at least 48-72 hours post-surgery.

b. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

c. Paracetamol Administration and Sample Collection:

-

Paracetamol is administered systemically (e.g., intraperitoneally).

-

Dialysate samples are continuously collected for a predetermined period post-administration.

-

Samples are immediately frozen on dry ice and stored at -80°C until analysis.

d. Serotonin Quantification:

-

The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

The peak area of serotonin in the sample is compared to a standard curve generated from known concentrations of serotonin.

e. Data Analysis:

-

Serotonin levels are expressed as a percentage of the baseline concentration.

-

Statistical analysis is performed to determine if paracetamol administration leads to a significant change in extracellular serotonin levels.

Conclusion

The mechanism of action of paracetamol is far more complex than simple COX inhibition. A growing body of evidence highlights the crucial role of its metabolites, AM404 and NAPQI, in modulating a diverse array of molecular targets. These include key players in pain and sensory processing such as TRPV1, TRPA1, and Kv7 channels, as well as the endocannabinoid and serotonergic systems. This multi-target engagement, occurring in both the central and peripheral nervous systems, likely accounts for its unique pharmacological profile. For researchers and drug development professionals, a deeper understanding of these non-COX-mediated pathways opens new avenues for the development of novel analgesics with improved efficacy and safety profiles. Future research should continue to dissect the intricate interplay between these various signaling cascades to fully elucidate the therapeutic actions of this century-old drug.

References

- 1. researchgate.net [researchgate.net]

- 2. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetaminophen reinforces descending inhibitory pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetaminophen, via its reactive metabolite N-acetyl-p-benzo-quinoneimine and transient receptor potential ankyrin-1 stimulation, causes neurogenic inflammation in the airways and other tissues in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic Action of Acetaminophen via Kv7 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The paracetamol metabolite N-acetyl-4-benzoquinoneimine (NAPQI) prevents modulation of KV7 channels via G-protein coupled receptors by interference with PIP2 and Ca2+ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactive metabolites of acetaminophen activate and sensitize the capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Metabolism of Carisoprodol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of Carisoprodol, a centrally acting skeletal muscle relaxant. The document outlines the primary metabolic pathways, the enzymes responsible, and detailed methodologies for conducting relevant in-vitro studies. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Introduction to Carisoprodol Metabolism

Carisoprodol undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic profile of Carisoprodol is significantly influenced by genetic polymorphisms of the key metabolizing enzyme, CYP2C19. Understanding the in-vitro metabolism of Carisoprodol is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.

Metabolic Pathways of Carisoprodol

The in-vitro metabolism of Carisoprodol proceeds through two primary pathways: N-dealkylation and hydroxylation.

-

N-dealkylation: This is the major metabolic pathway, resulting in the formation of the active metabolite, meprobamate. This reaction is predominantly catalyzed by CYP2C19.[1][2][3][4] The genetic polymorphism of CYP2C19 leads to different metabolizer phenotypes (poor, intermediate, and extensive metabolizers), which significantly impacts the rate of meprobamate formation and the overall clearance of Carisoprodol.[3][5]

-

Hydroxylation: A minor pathway involves the hydroxylation of the parent compound to form hydroxycarisoprodol. The specific enzyme responsible for this reaction has not been definitively identified.[4]

-

Secondary Metabolism: The primary metabolites, meprobamate and hydroxycarisoprodol, can undergo further metabolism. Meprobamate is hydroxylated to form hydroxymeprobamate.[4]

The following diagram illustrates the primary metabolic pathways of Carisoprodol.

Data Presentation: Metabolites and Enzymes

Table 1: Major Metabolites of Carisoprodol

| Metabolite | Formation Pathway | Pharmacological Activity |

| Meprobamate | N-dealkylation | Active |

| Hydroxycarisoprodol | Hydroxylation | Not well-characterized |

| Hydroxymeprobamate | Hydroxylation of Meprobamate | Not well-characterized |

Table 2: Enzymes Involved in Carisoprodol Metabolism

| Enzyme | Metabolic Reaction | Notes |

| CYP2C19 | N-dealkylation of Carisoprodol to Meprobamate | Primary enzyme responsible for the major metabolic pathway. Subject to significant genetic polymorphism. |

| Unknown | Hydroxylation of Carisoprodol to Hydroxycarisoprodol | The specific enzyme(s) have not been identified. |

Experimental Protocols for In-Vitro Metabolism Studies

This section provides detailed methodologies for conducting in-vitro studies on Carisoprodol metabolism using human liver microsomes (HLMs) and recombinant human CYP enzymes.

In-Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and metabolite identification of Carisoprodol in a pool of human liver microsomes.

Objective: To determine the rate of disappearance of Carisoprodol and identify the metabolites formed.

Materials:

-

Carisoprodol

-

Pooled human liver microsomes (e.g., from a reputable commercial supplier)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (IS) for analytical quantification (e.g., a deuterated analog of Carisoprodol or a structurally similar compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and Carisoprodol (at various concentrations, e.g., 1-100 µM).

-

Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixtures.

-

-

Incubation:

-

Incubate the reactions at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

-

-

Sample Processing:

-

Vortex the terminated samples to precipitate proteins.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

-

Quantify the remaining Carisoprodol and the formed meprobamate and other potential metabolites against a calibration curve.

-

The following diagram illustrates the experimental workflow for a typical in-vitro metabolism study using human liver microsomes.

Reaction Phenotyping with Recombinant Human CYP Enzymes

This protocol is designed to identify the specific CYP enzyme(s) responsible for Carisoprodol metabolism.

Objective: To determine the contribution of individual CYP isoforms to the metabolism of Carisoprodol.

Materials:

-

Carisoprodol

-

Recombinant human CYP enzymes (e.g., CYP2C19, and a panel of other major CYPs such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase.

-

Control microsomes (without expressed CYP enzymes)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ACN)

-

Internal standard (IS)

-

LC-MS/MS system

Procedure:

-

Incubation Setup:

-

Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes. Each mixture should contain buffer, the specific recombinant enzyme, and Carisoprodol.

-

-

Reaction Initiation and Incubation:

-

Follow the same pre-incubation, initiation, and incubation steps as described in the HLM protocol (Section 4.1). A single, optimized time point within the linear range of metabolite formation is typically used.

-

-

Termination and Sample Processing:

-

Terminate and process the samples as described for the HLM experiment.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to quantify the formation of meprobamate in the presence of each CYP isoform.

-

-

Data Interpretation:

-

Compare the rate of meprobamate formation across the different CYP isoforms. A significantly higher rate of formation in the presence of a specific CYP (e.g., CYP2C19) compared to other isoforms and the control indicates its primary role in the metabolic pathway.

-

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of Carisoprodol and its metabolites in the in-vitro matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Typical Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Typical Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Carisoprodol, meprobamate, and the internal standard need to be optimized for maximum sensitivity and specificity.

Table 3: Example MRM Transitions (to be optimized for the specific instrument)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Carisoprodol | [M+H]+ | Specific fragment ion |

| Meprobamate | [M+H]+ | Specific fragment ion |

| Internal Standard | [M+H]+ | Specific fragment ion |

Conclusion

The in-vitro metabolism of Carisoprodol is primarily driven by CYP2C19-mediated N-dealkylation to its active metabolite, meprobamate. The significant role of this polymorphic enzyme underscores the importance of considering genetic variability in drug response. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolic fate of Carisoprodol and other xenobiotics in a controlled laboratory setting. Further research is warranted to determine the specific enzyme kinetic parameters (Km and Vmax) for Carisoprodol metabolism in human-derived in-vitro systems to refine pharmacokinetic models and improve dose adjustments for individuals with varying metabolic capacities.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults | Semantic Scholar [semanticscholar.org]

- 3. Formation of meprobamate from carisoprodol is catalysed by CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carisoprodol Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

Neuropharmacology of Centrally Acting Muscle Relaxants: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Centrally acting muscle relaxants are a crucial class of pharmacological agents designed to alleviate muscle spasticity and spasms originating from upper motor neuron disorders.[1] These conditions, including multiple sclerosis, spinal cord injuries, and cerebral palsy, are characterized by hypertonia and exaggerated reflex activity.[2][3] Unlike peripherally acting agents that target the neuromuscular junction or muscle fibers directly, centrally acting muscle relaxants modulate neuronal pathways within the central nervous system (CNS), primarily at the level of the spinal cord and brain.[4][5]

The primary therapeutic goal is to reduce skeletal muscle tone without compromising voluntary muscle function or inducing excessive sedation.[1] These agents achieve their effects by either enhancing inhibitory neurotransmission or dampening excitatory signals within the spinal cord's polysynaptic reflex arcs.[4][6] This guide provides a detailed examination of the core neuropharmacological mechanisms of two major classes of centrally acting muscle relaxants: GABA-B receptor agonists and alpha-2 adrenergic receptor agonists. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

GABAergic System Modulation: GABA-B Receptor Agonists

The most prominent drug in this class is Baclofen. It acts as a specific agonist for the γ-aminobutyric acid type B (GABA-B) receptor, which is the primary inhibitory metabotropic receptor in the CNS.[2][7]

Mechanism of Action: Baclofen

Baclofen is a structural analog of the inhibitory neurotransmitter GABA.[8] Its primary therapeutic effect is mediated through the activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs) widely expressed throughout the CNS.[9][10] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, which couple to inhibitory G-proteins (Gαi/o).[11][12]

Upon agonist binding, the G-protein dissociates, leading to a cascade of inhibitory downstream effects:

-

Presynaptic Inhibition: The Gβγ subunit directly inhibits high-voltage-activated calcium channels (N-type and P/Q-type).[7][11] This reduction in calcium influx at the presynaptic terminals of excitatory spinal afferents decreases the release of excitatory neurotransmitters, such as glutamate and aspartate.[13][14]

-

Postsynaptic Inhibition: The Gβγ subunit also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10][11] This leads to an efflux of potassium ions, causing hyperpolarization of the postsynaptic neuron membrane and making it less likely to fire an action potential.[7]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[7][15] This leads to decreased activity of Protein Kinase A (PKA), further contributing to the overall reduction in neuronal excitability.[7]

Quantitative Data: Baclofen

| Parameter | Receptor | Value | Species | Notes |

| Binding Affinity (Ki) | GABA-B | 156 µM | Rat Brain | Significantly more potent than phenibut.[8] |

| Action | GABA-B | Agonist | Human | Mimics the action of GABA at GABA-B receptor sites.[7] |

Adrenergic System Modulation: Alpha-2 Receptor Agonists

Tizanidine is the prototypical drug in this category. It functions as a centrally acting α2-adrenergic agonist, exerting its myotonolytic effects primarily at the spinal cord level.[6][16]

Mechanism of Action: Tizanidine

Tizanidine demonstrates a high affinity for α2-adrenergic receptors, which are GPCRs coupled to inhibitory G-proteins (Gi).[17][18] The activation of these receptors, particularly the α2A subtype, on presynaptic terminals of spinal interneurons is the core of its mechanism.[19][20] This leads to:

-

Presynaptic Inhibition: Tizanidine binding to presynaptic α2-receptors inhibits the release of excitatory amino acids (glutamate and aspartate) from spinal interneurons that facilitate motor neuron activity.[6][16]

-

Inhibition of Coeruleospinal Pathways: It also inhibits facilitatory pathways descending from the locus coeruleus, further reducing motor neuron excitability.[6]

-

Molecular Signaling: Similar to GABA-B activation, the binding of Tizanidine to the Gi-coupled α2-receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced neuronal activity.[17]

This multi-level inhibition of polysynaptic reflexes in the spinal cord results in a reduction of muscle tone and the frequency of spasms.[6][16]

Quantitative Data: Tizanidine

| Parameter | Receptor Subtype | Value (Ki, nM) | Species | Reference |

| Binding Affinity | Alpha-2 Adrenergic | Data not consistently reported | - | [16] |

| Imidazoline I1 | Data not consistently reported | - | [16] | |

| Imidazoline I2 | Data not consistently reported | - | [16] |

Note: While tizanidine is a potent α2-adrenergic agonist, specific Ki values are not consistently reported across standard literature. Its action is well-established through functional assays.[6][16]

Experimental Protocols

Elucidating the mechanisms and efficacy of centrally acting muscle relaxants requires a combination of in vivo behavioral assays and in vitro molecular techniques.

In Vivo Assessment: The Rota-Rod Test

The Rota-rod test is a standard behavioral assay to evaluate motor coordination, balance, and the muscle relaxant properties of a compound in rodents.

Methodology:

-

Apparatus: A rotating rod apparatus, typically with a textured surface for grip, divided into lanes to test multiple animals simultaneously. The speed of rotation is controllable.

-

Acclimation & Training:

-

Animals (e.g., Wistar rats or mice) are acclimated to the testing room for at least 1 hour before the experiment.[21]

-

Animals are trained on the Rota-rod at a constant, low speed (e.g., 15-20 rpm) for several trials until a stable baseline performance (latency to fall) is achieved.[22] Animals that cannot remain on the rod for a predetermined duration (e.g., 120 seconds) are excluded.

-

-

Procedure:

-

A baseline "latency to fall" time is recorded for each trained animal.

-

Animals are divided into control (vehicle, e.g., 0.9% saline) and test groups.[21]

-

The test compound (e.g., Diazepam 3 mg/kg, i.p.) or vehicle is administered.[21]

-

At specific time intervals post-administration (e.g., 30, 60, and 120 minutes), each animal is placed back on the rotating rod.[21]

-

The time until the animal falls off the rod is recorded as the post-treatment latency. A decrease in this latency compared to baseline indicates impaired motor coordination and muscle relaxation.[23]

-

-

Data Analysis: The mean latency to fall for each group at each time point is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the control and treated groups.

In Vitro Assessment: Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Target tissue (e.g., rat spinal cord or brain cortex) is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended to create a membrane preparation containing the receptors of interest (e.g., GABA-B or α2-adrenergic receptors).

-

-

Assay Incubation:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]-Baclofen) known to bind specifically to the target receptor is used.

-

The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test drug (the "competitor").

-

-

Separation and Counting:

-

After incubation reaches equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

The filter is washed to remove non-specific binding.

-

The radioactivity trapped on the filter (representing the bound ligand) is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.

-

This competition curve is used to calculate the IC₅₀ value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The neuropharmacology of centrally acting muscle relaxants is primarily rooted in the modulation of major inhibitory pathways within the central nervous system. Drugs like Baclofen leverage the GABAergic system by activating GABA-B receptors to induce both pre- and postsynaptic inhibition.[7][13] In contrast, agents like Tizanidine target the adrenergic system, utilizing α2-receptors to enhance presynaptic inhibition and reduce the release of excitatory neurotransmitters.[6][17] Understanding these distinct molecular mechanisms and signaling cascades is paramount for drug development professionals seeking to design novel therapeutics with improved efficacy and fewer side effects, such as sedation or cardiovascular changes.[6] The continued application of detailed in vivo and in vitro experimental protocols will be essential for characterizing next-generation muscle relaxants with superior target selectivity and therapeutic profiles.

References

- 1. Centrally acting muscle relaxants, Pharmacology | PPTX [slideshare.net]

- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tizanidine: MedlinePlus Drug Information [medlineplus.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. researchgate.net [researchgate.net]

- 6. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 8. Baclofen - Wikipedia [en.wikipedia.org]

- 9. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAB receptor - Wikipedia [en.wikipedia.org]

- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | GABA B receptor activation [reactome.org]

- 13. droracle.ai [droracle.ai]

- 14. Baclofen Mechanism Of Action: Explaining How Lioresal Works [addictionresource.com]

- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 18. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 19. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. A Comparative Study of Skeletal Muscle Relaxant Effects of Thiocolchicoside, Diazepam and Their Combination in Wistar Rats Using the Rotarod Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fr.scribd.com [fr.scribd.com]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of Beserol Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the anti-inflammatory properties of the active components of Beserol: Diclofenac Sodium, Paracetamol, Carisoprodol, and Caffeine. The primary anti-inflammatory effects of this compound are attributed to Diclofenac Sodium, a potent non-steroidal anti-inflammatory drug (NSAID), and to a lesser extent, Paracetamol. Caffeine is included as an analgesic adjuvant, while Carisoprodol primarily acts as a muscle relaxant. This document details the mechanisms of action, summarizes quantitative data on enzyme inhibition, outlines relevant experimental protocols, and explores the potential for synergistic interactions among the components.

Introduction

This compound is a combination drug formulated to address conditions involving pain, inflammation, and muscle spasms. Its multi-component nature allows for a multi-pronged therapeutic approach. Understanding the individual contributions and potential synergies of its constituents is crucial for optimizing its clinical application and for the development of future anti-inflammatory therapies. This guide focuses on the molecular and cellular mechanisms underpinning the anti-inflammatory effects of each active ingredient.

Diclofenac Sodium: A Potent Anti-inflammatory Agent

Diclofenac is a well-established NSAID that exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Diclofenac is a non-selective inhibitor of both COX-1 and COX-2 isoforms, with a relatively balanced affinity for both.[2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the inflammatory response.

By inhibiting both COX-1 and COX-2, diclofenac effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Quantitative Data: COX Inhibition

The inhibitory potency of Diclofenac against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system used.

| Component | Enzyme | IC50 (µM) | Experimental System | Reference |

| Diclofenac Sodium | COX-1 | 0.611 | Human Articular Chondrocytes | [3] |

| COX-2 | 0.63 | Human Articular Chondrocytes | [3] | |

| COX-1 | 0.076 | Human Peripheral Monocytes | [4] | |

| COX-2 | 0.026 | Human Peripheral Monocytes | [4] | |

| COX-1 | 0.5 µg/mL (~1.68 µM) | Intact Cells | [5] | |

| COX-2 | 0.5 µg/mL (~1.68 µM) | Intact Cells | [5] |

Signaling Pathway: Prostaglandin Synthesis

Caption: Diclofenac inhibits both COX-1 and COX-2.

Paracetamol (Acetaminophen): A Weak Anti-inflammatory Agent with Central Action

Paracetamol is a widely used analgesic and antipyretic. Its anti-inflammatory properties are considered weak compared to traditional NSAIDs and are thought to be mediated through different mechanisms.[6]

Mechanism of Action

The exact mechanism of Paracetamol's anti-inflammatory action is still under investigation. Several hypotheses exist:

-

Selective COX-2 Inhibition: Some studies suggest that Paracetamol may act as a selective inhibitor of COX-2, particularly in environments with low levels of peroxides, such as the central nervous system.[7][8]

-

COX-3 Inhibition: A splice variant of COX-1, termed COX-3, has been proposed as a potential target for Paracetamol, although its existence and physiological relevance in humans are still debated.[6]

-

Endocannabinoid System: Paracetamol can be metabolized in the brain to AM404, a compound that can indirectly activate cannabinoid receptors, leading to analgesic effects.

Quantitative Data: COX Inhibition

| Component | Enzyme | IC50 (µM) | Experimental System | Reference |

| Paracetamol | COX-1 | 113.7 | Human Whole Blood (in vitro) | [7][8] |

| COX-2 | 25.8 | Human Whole Blood (in vitro) | [7][8] |

Signaling Pathway: Central vs. Peripheral Action

Caption: Paracetamol's primary action is in the CNS.

Carisoprodol: A Centrally Acting Muscle Relaxant

Carisoprodol's primary pharmacological effect is muscle relaxation, which is not a direct anti-inflammatory action.[9][10][11][12][13]

Mechanism of Action

Carisoprodol acts on the central nervous system, likely at the level of the spinal cord and descending reticular formation of the brain, to produce muscle relaxation.[9] It is metabolized to meprobamate, which has anxiolytic and sedative properties that may contribute to the overall therapeutic effect. There is limited evidence to suggest that Carisoprodol possesses direct peripheral anti-inflammatory properties. Its benefit in inflammatory conditions is likely secondary to the relief of muscle spasms that can contribute to pain and immobility.

Caffeine: An Adjuvant with Complex Inflammatory Modulation

Caffeine is a central nervous system stimulant that is often included in analgesic formulations as an adjuvant.

Mechanism of Action

Caffeine's role in inflammation is multifaceted and can be both pro- and anti-inflammatory depending on the context. Its primary mechanism of action is the antagonism of adenosine receptors (A1 and A2A). By blocking adenosine, which can have both pro- and anti-inflammatory effects, caffeine can modulate inflammatory pathways. Additionally, some studies suggest that caffeine can influence the production of cytokines. Importantly, caffeine has been shown to enhance the analgesic effects of other drugs, including NSAIDs.[14]

Synergistic Anti-inflammatory Effects

The combination of the components in this compound may lead to synergistic or additive anti-inflammatory and analgesic effects.

-

Diclofenac and Paracetamol: The combination of an NSAID with Paracetamol is a common strategy for pain management. Their different mechanisms of action may provide a broader spectrum of analgesia. However, one study in experimental animals suggested that the combination was either equal or inferior to the individual drugs in terms of anti-inflammatory and analgesic effects.[15] A clinical trial is currently underway to investigate the synergistic effect of parenteral diclofenac and paracetamol in acute limb injuries.[16]

-

Diclofenac and Caffeine: Studies have demonstrated that caffeine can potentiate the analgesic and anti-inflammatory effects of diclofenac. One study in a formalin-induced pain model in rats showed a synergistic antinociceptive effect when diclofenac and caffeine were co-administered.[17] Another study in mice found that a combination of diclofenac and caffeine possessed potent analgesic activity.

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay is a widely used method to determine the COX-1 and COX-2 inhibitory activity of NSAIDs in a physiologically relevant environment.[18]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Methodology:

-

Blood Collection: Collect fresh venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Activity (Thromboxane B2 Production):

-

Aliquot whole blood into tubes.

-

Add the test compound at various concentrations (or vehicle control).

-

Allow the blood to clot at 37°C for a specific time (e.g., 60 minutes).

-

Centrifuge to separate the serum.

-

Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Aliquot whole blood into tubes.

-

Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), and incubate at 37°C for a specified period (e.g., 24 hours) to induce COX-2 expression.

-

Add the test compound at various concentrations (or vehicle control) and incubate.

-

Centrifuge to separate the plasma.

-

Measure the concentration of Prostaglandin E2 (PGE2) in the plasma by ELISA.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the Human Whole Blood Assay.

Conclusion

The anti-inflammatory properties of this compound are primarily driven by the potent, non-selective COX inhibitory activity of Diclofenac Sodium. Paracetamol contributes a weaker, centrally-mediated anti-inflammatory and analgesic effect. While Carisoprodol's main role is muscle relaxation, this can indirectly alleviate symptoms associated with inflammatory conditions. Caffeine acts as an analgesic adjuvant, potentially enhancing the efficacy of Diclofenac. The combination of these components aims to provide a comprehensive approach to managing conditions with inflammatory and pain components, although further research into their synergistic interactions is warranted. This guide provides a foundational understanding for researchers and professionals in the field of drug development and inflammation research.

References

- 1. adooq.com [adooq.com]

- 2. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]